molecular formula C17H18ClF3N2O2 B5290320 (2-chlorophenyl)[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

(2-chlorophenyl)[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B5290320
M. Wt: 374.8 g/mol
InChI Key: FJEIQJACCCSYNO-UHFFFAOYSA-N
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Description

(2-chlorophenyl)[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a synthetic organic compound with the molecular formula C17H18ClF3N2O2 . This compound is characterized by the presence of a pyrazoline ring, a cyclohexyl group, and a trifluoromethyl group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves the following steps:

    Formation of the pyrazoline ring: This can be achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the cyclohexyl group: This step involves the alkylation of the pyrazoline ring with a cyclohexyl halide in the presence of a strong base such as sodium hydride.

    Addition of the trifluoromethyl group: This can be done using trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst.

    Final coupling with the 2-chlorophenyl group: This step involves the reaction of the intermediate with 2-chlorobenzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-chlorophenyl)[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (2-chlorophenyl)[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the pyrazoline ring provides a scaffold for interaction with biological molecules. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorophenyl)[3-cyclohexyl-5-hydroxy-5-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
  • (2-chlorophenyl)[3-cyclohexyl-5-hydroxy-5-ethyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
  • (2-chlorophenyl)[3-cyclohexyl-5-hydroxy-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Uniqueness

The presence of the trifluoromethyl group in (2-chlorophenyl)[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a unique and valuable molecule for various applications.

Properties

IUPAC Name

(2-chlorophenyl)-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClF3N2O2/c18-13-9-5-4-8-12(13)15(24)23-16(25,17(19,20)21)10-14(22-23)11-6-2-1-3-7-11/h4-5,8-9,11,25H,1-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEIQJACCCSYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN(C(C2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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